Methyl 4-hydroxy-3-(2-hydroxy-1-phenylethyl)-5-(methylcarbamoyl)benzoate

Catalog No.
S16158029
CAS No.
M.F
C18H19NO5
M. Wt
329.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-hydroxy-3-(2-hydroxy-1-phenylethyl)-5-(me...

Product Name

Methyl 4-hydroxy-3-(2-hydroxy-1-phenylethyl)-5-(methylcarbamoyl)benzoate

IUPAC Name

methyl 4-hydroxy-3-(2-hydroxy-1-phenylethyl)-5-(methylcarbamoyl)benzoate

Molecular Formula

C18H19NO5

Molecular Weight

329.3 g/mol

InChI

InChI=1S/C18H19NO5/c1-19-17(22)14-9-12(18(23)24-2)8-13(16(14)21)15(10-20)11-6-4-3-5-7-11/h3-9,15,20-21H,10H2,1-2H3,(H,19,22)

InChI Key

VDOGJYZKZDNQDE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1O)C(CO)C2=CC=CC=C2)C(=O)OC

Methyl 4-hydroxy-3-(2-hydroxy-1-phenylethyl)-5-(methylcarbamoyl)benzoate is a complex organic compound characterized by its unique molecular structure, which includes a benzoate core substituted with various functional groups. The compound features a methyl carbamate moiety and hydroxyl groups that contribute to its potential biological activities and chemical reactivity. Its systematic name reflects the presence of multiple functional groups, including a hydroxyl group, a methyl carbamate, and a phenyl ethyl side chain.

The chemical reactivity of methyl 4-hydroxy-3-(2-hydroxy-1-phenylethyl)-5-(methylcarbamoyl)benzoate can be attributed to its functional groups. Key reactions may include:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Nucleophilic substitution: The methyl carbamate can undergo nucleophilic attack, leading to the formation of new derivatives.
  • Hydrolysis: Under acidic or basic conditions, the ester linkages may hydrolyze, releasing the corresponding alcohol and acid.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Methyl 4-hydroxy-3-(2-hydroxy-1-phenylethyl)-5-(methylcarbamoyl)benzoate exhibits various biological activities, including:

  • Antioxidant properties: The presence of hydroxyl groups can contribute to its ability to scavenge free radicals.
  • Anti-inflammatory effects: Compounds with similar structures have been noted for their potential in reducing inflammation.
  • Antimicrobial activity: Some derivatives of benzoates are known for their effectiveness against bacterial and fungal strains.

These properties suggest potential applications in pharmaceuticals and nutraceuticals.

The synthesis of methyl 4-hydroxy-3-(2-hydroxy-1-phenylethyl)-5-(methylcarbamoyl)benzoate can be achieved through several methods:

  • Condensation reactions: Combining appropriate phenolic compounds with methyl carbamate under acidic conditions can yield the desired product.
  • Multi-step synthesis: Starting from simpler benzoic acid derivatives, multiple steps involving protection and deprotection of functional groups may be required.
  • Use of catalysts: Catalytic methods can enhance yields and selectivity during the synthesis process.

Each method has its advantages depending on the desired scale and purity of the final product.

Methyl 4-hydroxy-3-(2-hydroxy-1-phenylethyl)-5-(methylcarbamoyl)benzoate has potential applications in various fields:

  • Pharmaceuticals: As a candidate for drug development due to its biological activities.
  • Cosmetics: Its antioxidant properties make it suitable for formulations aimed at skin protection.
  • Agriculture: Potential use as a biopesticide or plant growth regulator due to its antimicrobial properties.

These applications underscore the compound's versatility across different industries.

Interaction studies involving methyl 4-hydroxy-3-(2-hydroxy-1-phenylethyl)-5-(methylcarbamoyl)benzoate focus on its behavior in biological systems:

  • Drug interactions: Investigating how this compound interacts with various enzymes or receptors can provide insights into its pharmacokinetics and pharmacodynamics.
  • Synergistic effects: Studies may explore how it functions in combination with other compounds to enhance therapeutic effects or reduce side effects.

Understanding these interactions is crucial for evaluating its safety and efficacy in practical applications.

Several compounds share structural similarities with methyl 4-hydroxy-3-(2-hydroxy-1-phenylethyl)-5-(methylcarbamoyl)benzoate. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
Methyl 4-hydroxybenzoateSimple benzoate structureCommonly used as a preservative
Methyl 3-(2-hydroxyphenyl)propanoateContains a phenyl groupExhibits anti-inflammatory properties
Methyl carbamateBasic carbamate structureKnown for its neurotoxic effects

The uniqueness of methyl 4-hydroxy-3-(2-hydroxy-1-phenylethyl)-5-(methylcarbamoyl)benzoate lies in its combination of multiple functional groups that confer diverse biological activities and potential applications, distinguishing it from simpler analogs.

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

329.12632271 g/mol

Monoisotopic Mass

329.12632271 g/mol

Heavy Atom Count

24

Dates

Modify: 2024-08-15

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